molecular formula C7H12N2O3 B12899129 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate CAS No. 62243-11-2

4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate

Cat. No.: B12899129
CAS No.: 62243-11-2
M. Wt: 172.18 g/mol
InChI Key: KEPQWDQADVCJKY-UHFFFAOYSA-N
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Description

4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate (CAS 62243-11-2) is a chemical compound with the molecular formula C 7 H 12 N 2 O 3 and a molecular weight of 172.18 g/mol . This molecule features a 4-methyl-4,5-dihydroisoxazole ring system linked to a dimethylcarbamate functional group. The carbamate moiety is a significant structural motif in medicinal chemistry, known for its proteolytic stability and ability to serve as an amide bond mimic, which can enhance the pharmacokinetic properties of a molecule . Carbamate derivatives are found in a wide range of bioactive molecules and approved drugs, including chemotherapeutic agents, anticonvulsants, and cholinesterase inhibitors . The specific 4,5-dihydroisoxazole (isoxazoline) scaffold present in this compound is also a privileged structure in agrochemical and pharmaceutical research, often explored for its potential biological activities . As such, this compound serves as a valuable building block or intermediate for researchers in synthetic and medicinal chemistry. It can be utilized in the design and synthesis of novel compounds, the exploration of structure-activity relationships (SAR), and the development of potential enzyme inhibitors. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

62243-11-2

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

(4-methyl-4,5-dihydro-1,2-oxazol-3-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C7H12N2O3/c1-5-4-11-8-6(5)12-7(10)9(2)3/h5H,4H2,1-3H3

InChI Key

KEPQWDQADVCJKY-UHFFFAOYSA-N

Canonical SMILES

CC1CON=C1OC(=O)N(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate typically involves two main stages:

Formation of the Oxazoline Ring

The oxazoline ring is commonly synthesized by cyclization of amino alcohol precursors or by ring closure reactions involving appropriate functional groups.

  • A typical precursor is 2-amino-2-methyl-1-propanol , which undergoes cyclization with suitable reagents to form the 4,5-dihydro-1,2-oxazole ring system.
  • Microwave-assisted synthesis has been reported to improve reaction efficiency and yield, using reagents such as benzotriazole derivatives in chloroform under controlled temperature and pressure conditions.

Carbamate Formation

The carbamate group is introduced by reaction of the oxazoline intermediate with dimethylamine or its derivatives, often in the presence of a condensing agent.

  • Condensing agents used include phosgene, carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide), or chloroformates (e.g., methyl chloroformate).
  • The reaction is typically carried out under inert atmosphere (argon or nitrogen) to prevent side reactions.
  • The carbamate formation involves nucleophilic attack of dimethylamine on an activated carbonyl intermediate derived from the oxazoline precursor.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Oxazoline ring formation 2-Amino-2-methyl-1-propanol + benzotriazole derivative, microwave irradiation 80 °C, 206-517 Torr 10 min ~95 Microwave-assisted cyclization
Carbamate formation Oxazoline intermediate + dimethylamine + carbodiimide (e.g., DCC) Room temp to reflux Several hours 70-85 Inert atmosphere, careful pH control

Detailed Research Findings

  • The microwave-assisted synthesis of the oxazoline ring significantly reduces reaction time and improves yield compared to conventional heating.
  • Carbamate formation is sensitive to moisture and requires dry conditions and inert atmosphere to avoid hydrolysis of reactive intermediates.
  • Use of carbodiimide coupling agents such as DCC or EDC is preferred for efficient carbamate bond formation, minimizing side products.
  • The reaction pH is critical during work-up; typically, the reaction mixture is acidified to precipitate the product, followed by basification to purify the carbamate derivative.
  • Alternative condensing agents such as phosgene or chloroformates can be used but require stringent safety precautions due to toxicity.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Oxazoline ring synthesis Cyclization of amino alcohols under microwave irradiation or conventional heating High yield, short reaction time Requires specialized equipment for microwave synthesis
Carbamate formation Reaction with dimethylamine using carbodiimides or chloroformates under inert atmosphere Efficient coupling, good selectivity Sensitive to moisture, requires inert atmosphere
Work-up and purification Acid-base adjustment to precipitate and purify the product Straightforward isolation pH control critical for yield and purity

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbamate Group

The dimethylcarbamate moiety undergoes nucleophilic displacement reactions under basic or acidic conditions. Key findings include:

Reaction TypeNucleophileConditionsProductYield (%)Reference
AlkoxylysisMethanolK₂CO₃, THF, 50°C4-Methyl-4,5-dihydro-1,2-oxazol-3-ol72
AminolysisAnilineH₂O/EtOH, reflux4-Methyl-4,5-dihydro-1,2-oxazol-3-ylaniline65

The carbamate’s nitrogen acts as a leaving group, with reactivity enhanced by the electron-withdrawing oxazole ring. Steric hindrance from the dimethyl groups slows substitution compared to simpler carbamates .

Ring-Opening Reactions of the Oxazole Moiety

The dihydrooxazole ring undergoes ring-opening under hydrolytic or reductive conditions:

Acid-Catalyzed Hydrolysis

In 1M HCl at 80°C, the oxazole ring opens to form a β-amino alcohol derivative:
C7H12N2O3+H2OC5H12N2O2+CO2+CH3NH2\text{C}_7\text{H}_{12}\text{N}_2\text{O}_3 + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_{12}\text{N}_2\text{O}_2 + \text{CO}_2 + \text{CH}_3\text{NH}_2
This proceeds via protonation at the oxazole oxygen, followed by nucleophilic water attack .

Reductive Ring Opening

Using NaBH₄ in ethanol:
C7H12N2O3+NaBH4C5H14N2O2+side products\text{C}_7\text{H}_{12}\text{N}_2\text{O}_3 + \text{NaBH}_4 \rightarrow \text{C}_5\text{H}_{14}\text{N}_2\text{O}_2 + \text{side products}
Yields a 58% mixture of diastereomeric aminodiols due to asymmetric reduction at the C4 methyl group .

Oxidation and Functionalization

The methyl group at C4 undergoes selective oxidation:

Oxidizing AgentConditionsProductSelectivity
KMnO₄H₂O, 25°C4-Carboxy derivative83%
CrO₃AcOH, 60°C4-Keto derivative67%

The carbamate group remains intact under these conditions, demonstrating its stability toward strong oxidizers .

Cycloaddition Reactions

The oxazole ring participates in [3+2] cycloadditions with nitrile oxides, forming bicyclic adducts:

DipoleConditionsProduct StructureYield (%)
Acetonitrile oxideToluene, 110°CBicyclic isoxazoline89

This reaction proceeds with high regioselectivity (95:5) due to electron density modulation by the carbamate group .

Rotamer-Specific Reactivity

The carbamate’s syn/anti rotamer equilibrium (studied via ¹H NMR) influences reaction outcomes:

  • Hydrogen Bonding Effects : In polar solvents (DMSO), the syn rotamer dominates (72% population), enhancing nucleophilic substitution rates by 3.2× compared to the anti form .

  • Catalytic Perturbation : Addition of 2,6-bis(octylamido)pyridine shifts the equilibrium to 89% syn, enabling selective functionalization at the carbamate nitrogen .

Biological Activity Modulation Through Derivatization

Reaction with organometallic reagents produces bioactive analogs:

ReagentProductIC₅₀ (μM) vs Acetylcholinesterase
Grignard (CH₃MgBr)N-Alkylated derivative0.14
PhLiAryl-substituted analog0.09

These derivatives show enhanced enzyme inhibition compared to the parent compound (IC₅₀ = 1.2 μM) .

Stability Under Thermal and Photolytic Conditions

Accelerated stability studies reveal:

ConditionDegradation PathwayHalf-Life
60°C, dry airOxazole ring aromatization48 hr
UV light (254 nm)Carbamate cleavage15 min

Degradation products were characterized via LC-MS, showing major pathways involve ring modification rather than full decomposition .

This compound’s reactivity profile enables precise structural modifications for applications in medicinal chemistry and agrochemical development. Future research should explore enantioselective synthesis routes and computational modeling of transition states to optimize reaction selectivity.

Scientific Research Applications

Agricultural Applications

Insecticidal and Herbicidal Properties

The compound has demonstrated notable biological activities that make it suitable for pest management. Its dimethylcarbamate moiety is known for efficacy against various pests, suggesting its potential as an insecticide and herbicide.

Application Target Organism Efficacy
InsecticideAphidsHigh
HerbicideWeedsModerate

Case Study: Efficacy Against Pests

In a controlled study, 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate was applied to crops infested with aphids. The results indicated a significant reduction in pest populations within 48 hours of application, showcasing its potential as an effective agricultural chemical.

Medicinal Applications

Pharmaceutical Potential

The compound's unique structure allows it to interact with various biological targets, indicating potential uses in pharmaceutical formulations. Its safety profile and biological activity warrant further investigation for therapeutic applications.

Application Area Potential Use Research Status
AntimicrobialBacterial infectionsPreliminary studies
AntifungalFungal infectionsOngoing research

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the antimicrobial properties of this compound against common bacterial strains. The compound exhibited inhibitory effects at concentrations lower than those required for conventional antibiotics, indicating its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Position-Specific Substitution : Modifications at the 5-position of the dihydroisoxazole ring (e.g., tert-butyl, chlorophenyl) are critical for optimizing biological activity. The target compound’s 4-methyl group may limit steric hindrance, facilitating interactions with enzymatic targets .
  • Carbamate vs. Amide Linkages : Compound 13’s benzamide-alkynylpurine chain enhances kinase inhibition, whereas the dimethylcarbamate in the target compound may prioritize stability over potency .
  • Agrochemical vs. Pharmaceutical Use : Dihydroisoxazole derivatives with sulfonyl or pyrazolyl groups (e.g., Topramezone) are leveraged for herbicidal activity, whereas carbamate-containing analogues often target cholinesterases in pests .

Biological Activity

4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate (CAS No. 62243-11-2) is a chemical compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications in various fields.

Molecular Formula : C7H12N2O3
Molecular Weight : 172.18 g/mol
IUPAC Name : (4-methyl-4,5-dihydro-1,2-oxazol-3-yl) N,N-dimethylcarbamate
Structural Characteristics : The compound features a five-membered oxazole ring and a carbamate functional group, which contribute to its reactivity and biological properties.

Insecticidal and Herbicidal Properties

Research indicates that this compound exhibits significant insecticidal and herbicidal activities. It interferes with the nervous systems of various pests, making it a candidate for use in agrochemicals. The mechanism involves the disruption of neurotransmitter function, leading to paralysis and death in target organisms.

Pharmacological Applications

The compound has shown promise in pharmacological applications, particularly as an anti-inflammatory agent. Studies suggest that it may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation and associated pain. Additionally, it has been investigated for potential therapeutic effects in treating neurological disorders due to its ability to modulate neurotransmitter systems.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes related to inflammation and neurotransmission.
  • Neurotransmitter Modulation : It affects the release and uptake of neurotransmitters, which is crucial for its neuropharmacological effects.

Synthesis Methods

Several methods for synthesizing this compound have been reported:

  • Cyclization Reactions : Involves the reaction of appropriate precursors under acidic or basic conditions to form the oxazole ring.
  • Carbamate Formation : The carbamate moiety is introduced through reaction with dimethylcarbamoyl chloride.

Case Study 1: Insecticide Efficacy

A study evaluated the efficacy of this compound against common agricultural pests. Results indicated a significant reduction in pest populations within 48 hours of application, demonstrating its potential as an effective insecticide.

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory properties of the compound using human cell lines. The results showed a dose-dependent reduction in pro-inflammatory cytokine production, confirming its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
5-Methyl-4,5-dihydroisoxazolyl dimethylcarbamateC7H12N2O3Similar structure but different methyl substitution
Carbamic acid dimethyl ester (isoxazole derivative)C6H10N2O3Contains isoxazole instead of oxazole
3-(4-methylisoxazolyl)pyridineC8H10N2OIncorporates a pyridine ring

The unique structural arrangement of this compound confers distinct biological properties compared to similar compounds. Its dual functionality as both an insecticide and a potential therapeutic agent highlights its significance in ongoing research.

Q & A

Q. How do regulatory guidelines influence the design of preclinical studies for pesticide applications?

  • Methodological Answer : Adhere to OECD Test Guidelines 423 (acute oral toxicity) and 453 (carcinogenicity). Include dose-ranging studies (0.1–100 mg/kg) in rodents, with endpoints aligned with EPA FIFRA requirements. Ensure metabolite profiling complies with EPA 835.4440 .

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